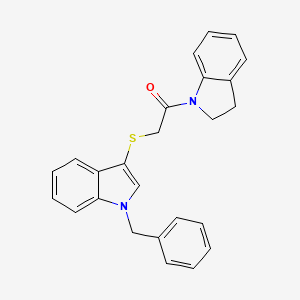

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(27-15-14-20-10-4-6-12-22(20)27)18-29-24-17-26(16-19-8-2-1-3-9-19)23-13-7-5-11-21(23)24/h1-13,17H,14-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYYDMUWLVZORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

Thioether Formation: The indole derivative can be reacted with a thiol compound to introduce the thioether linkage.

Indoline Introduction: The final step involves the coupling of the thioether intermediate with an indoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the indole and indoline moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole/indoline derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and indoline structures can interact with various enzymes, receptors, or DNA, affecting cellular processes. The thioether linkage may also play a role in modulating its activity.

Comparison with Similar Compounds

Similar Compounds

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone: can be compared with other indole or indoline derivatives, such as:

Uniqueness

The unique combination of indole, indoline, and thioether functionalities in 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that incorporates indole and indoline moieties, which are well-known for their diverse biological activities. This compound is part of a larger class of indole derivatives, recognized for their potential in pharmaceuticals, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone includes a thioether linkage and an ethanone group, contributing to its biological activity. The following table summarizes its physical and chemical properties:

| Property | Value |

|---|---|

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |

| Stability | Stable under normal laboratory conditions |

| Spectroscopic Data | Characteristic peaks in NMR and IR spectra indicative of functional groups |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : Starting from an aniline derivative, the indole ring can be constructed using Fischer indole synthesis.

- Thioether Formation : The indole derivative is reacted with a thiol compound to introduce the thioether linkage.

- Indoline Introduction : Coupling the thioether intermediate with an indoline derivative using a coupling reagent like EDCI.

The biological activity of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is linked to its ability to interact with specific biological targets, including enzymes and receptors. The thioether linkage may enhance its interaction with biological macromolecules, potentially modulating its efficacy against various diseases.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole moieties have demonstrated efficacy against various cancer cell lines. A study indicated that 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline displayed potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression of 100% . This suggests that 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone may possess similar anticancer potential.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. In one study, certain compounds demonstrated significant activity against pathogens such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus . The structural variations in these compounds play a crucial role in their antimicrobial effectiveness.

Anti-inflammatory Properties

The anti-inflammatory potential of indole-based compounds is well-documented. Many derivatives have been shown to inhibit inflammatory pathways, suggesting that 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone could also exhibit similar properties.

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

- Study on Anticancer Activity : A compound structurally related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone was tested for its ability to inhibit cancer cell proliferation. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

- Antimicrobial Screening : A series of synthesized indole derivatives were evaluated for their antimicrobial activity against various bacterial strains. Results showed promising activity comparable to established antibiotics.

Q & A

Basic: What are the standard synthetic routes for 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Indole moiety formation : Start with Fischer indole synthesis using aniline derivatives to construct the benzyl-indole core .

- Thioether linkage : Introduce the thiol group via nucleophilic substitution or coupling reactions, requiring careful control of pH and temperature to avoid oxidation .

- Indoline coupling : React the thiolated indole with an indoline derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanone bridge .

Optimization strategies :- Use high-throughput screening to identify ideal solvents (e.g., DCM vs. THF) and catalysts (e.g., Pd for cross-coupling) .

- Implement continuous flow reactors to enhance reproducibility and reduce side reactions .

Basic: What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR resolves indole/indoline proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in indoline at δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) maps connectivity between thioether and ethanone groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 429.12) .

- X-ray crystallography : Resolves spatial orientation of the benzyl and indoline substituents, critical for understanding steric effects .

Basic: What biological targets or pathways are associated with this compound’s indole and indoline moieties?

- Indole interactions : Binds to serotonin receptors (5-HT) or cytochrome P450 enzymes due to structural mimicry of tryptophan derivatives .

- Indoline activity : Modulates kinase pathways (e.g., JAK/STAT) via hydrogen bonding with ATP-binding pockets .

- Thioether role : Enhances membrane permeability and metabolic stability compared to oxygen/sulfur analogs .

Experimental validation :- Use surface plasmon resonance (SPR) to measure binding affinity (KD) for target proteins .

- In vitro kinase assays quantify inhibition potency (IC₅₀) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structurally similar analogs?

- Case study : Analog 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone showed 10-fold higher antiviral activity than benzyl-substituted variants .

Resolution strategies :- Comparative SAR analysis : Systematically vary substituents (e.g., benzyl vs. ethyl) to isolate electronic/steric effects .

- Molecular dynamics simulations : Model interactions with viral proteases to explain divergent activities .

- Dose-response curves : Validate discrepancies using standardized assays (e.g., plaque reduction for antivirals) .

Advanced: What challenges arise in optimizing regioselectivity during synthetic steps, and how are they addressed?

- Challenge : Competing sulfonation at indole C2 vs. C3 positions reduces yield .

Solutions :- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity to C3 .

- Catalytic control : Use Pd-catalyzed C–H activation for selective thiolation .

- Validation : Monitor reaction progress via HPLC-MS to quantify regiomeric ratios .

Advanced: How can researchers identify off-target effects or toxicity risks early in development?

- In silico screening : Use SwissADME to predict metabolic liabilities (e.g., CYP450 inhibition) .

- Proteome-wide profiling : Apply thermal shift assays to detect unintended protein binding .

- In vivo models : Test acute toxicity in zebrafish embryos (LC₅₀) before rodent studies .

Advanced: What computational tools are recommended for modeling this compound’s interaction with DNA or enzymes?

- Docking software : AutoDock Vina or Glide to predict binding modes with DNA gyrase or topoisomerases .

- QM/MM simulations : Analyze electron transfer mechanisms in redox-active environments .

- ADMET prediction : pkCSM estimates bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.